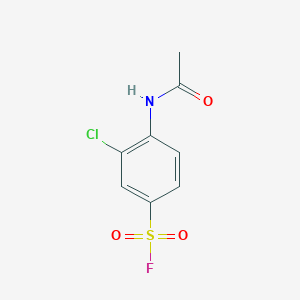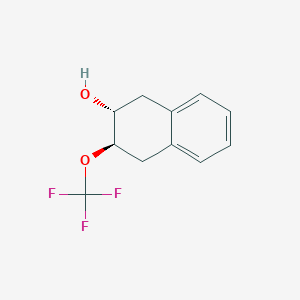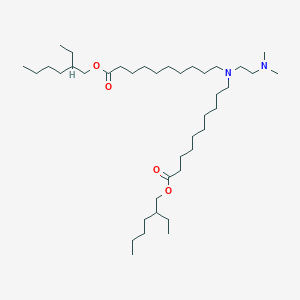
Bis(2-ethylhexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate): is a complex organic compound with the molecular formula C40H80N2O4 and a molecular weight of 653.08 g/mol . This compound is characterized by its unique structure, which includes two 2-ethylhexyl groups and a dimethylaminoethyl group attached to a decanoate backbone. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo oxidation reactions, particularly at the 2-ethylhexyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides .
Biology: The compound has applications in biological research, where it is used to study the interactions of lipid-based molecules with cellular membranes .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry: Industrially, it is used as a plasticizer in the production of flexible plastics and as a surfactant in the formulation of detergents and emulsifiers .
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with lipid membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability . It can also interact with proteins, potentially affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) adipate (DEHA): Another plasticizer with a similar structure but different backbone.
Bis(2-ethylhexyl) sebacate (DOS): A plasticizer with a longer aliphatic chain.
Uniqueness: Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C40H80N2O4 |
|---|---|
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
2-ethylhexyl 10-[2-(dimethylamino)ethyl-[10-(2-ethylhexoxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C40H80N2O4/c1-7-11-27-37(9-3)35-45-39(43)29-23-19-15-13-17-21-25-31-42(34-33-41(5)6)32-26-22-18-14-16-20-24-30-40(44)46-36-38(10-4)28-12-8-2/h37-38H,7-36H2,1-6H3 |
InChI-Schlüssel |
MDNAFHNELONBGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CC)CCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
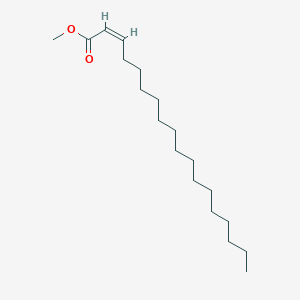
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
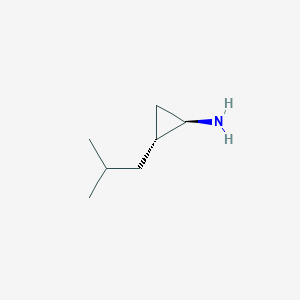
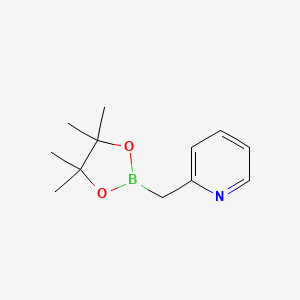

![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B13352251.png)
